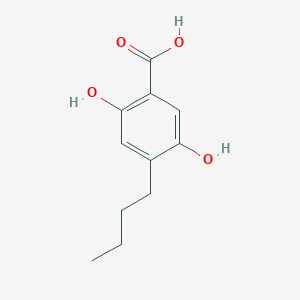

4-Butyl-2,5-dihydroxybenzoic acid

Description

4-Butyl-2,5-dihydroxybenzoic acid (CAS: Not explicitly provided in evidence; structurally related to 4-tert-butyl-2,5-dihydroxybenzoic acid, CAS 460750-26-9 ) is a substituted benzoic acid derivative featuring a butyl group at the 4-position and hydroxyl groups at the 2- and 5-positions. This compound belongs to the dihydroxybenzoic acid family, which is known for diverse applications in pharmaceuticals, supramolecular chemistry, and organic synthesis.

Properties

CAS No. |

686708-81-6 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-butyl-2,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C11H14O4/c1-2-3-4-7-5-10(13)8(11(14)15)6-9(7)12/h5-6,12-13H,2-4H2,1H3,(H,14,15) |

InChI Key |

MVHHQTYNTSJWFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-2,5-dihydroxybenzoic acid typically involves the hydroxylation of butylbenzoic acid derivatives. One common method is the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates under high pressure and temperature .

Industrial Production Methods: Industrial production of hydroxybenzoic acids often involves the extraction from natural sources such as plants, where they are present as secondary metabolites . The extraction process includes solvent extraction, purification, and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.

Reduction: The compound can be reduced to form hydroquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and carboxylic acids.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Butyl-2,5-dihydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

Industry: Utilized in the production of polymers, resins, and as an additive in food and cosmetics for its preservative qualities

Mechanism of Action

The mechanism of action of 4-butyl-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antimicrobial Action: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of the microorganisms

Comparison with Similar Compounds

Structural and Functional Analogues

4-tert-Butyl-2,5-dihydroxybenzoic Acid

- Structure : Differs by the branched tert-butyl group at the 4-position instead of a linear butyl chain.

- Applications : Used as a reference standard and synthetic precursor; commercially available from at least three suppliers .

3,4-Dihydroxybenzoic Acid (Caffeic Acid)

- Structure : Hydroxyl groups at 3- and 4-positions instead of 2- and 5-positions.

- Applications : Widely used in pharmacological research, food/cosmetic studies, and as a precursor for antibiotics (e.g., penicillin derivatives synthesized via laccase catalysis) .

- Key Difference : The ortho-dihydroxy arrangement in caffeic acid facilitates antioxidant activity, whereas the 2,5-dihydroxy configuration in 4-butyl derivatives may favor hydrogen-bonded supramolecular assemblies .

4-Hydroxybenzoic Acid

- Structure : Single hydroxyl group at the 4-position.

- Key Difference : The absence of a second hydroxyl group limits its ability to form complex hydrogen-bonded networks, unlike 4-butyl-2,5-dihydroxybenzoic acid .

Substituent Effects on Physicochemical Properties

Supramolecular and Crystallographic Behavior

This compound and its analogs exhibit distinct crystallization patterns:

- Hydrogen Bonding : In 4-(2,5-dihexyloxyphenyl)benzoic acid, O–H⋯O hydrogen bonds form dimers via crystallographic inversion centers . Similar behavior is observed in salts of 2,5-dihydroxybenzoic acid with riluzole (RLZ), where hydroxyl positions dictate hydrogen-bonding networks .

- Steric Effects : Linear alkyl chains (e.g., butyl) may promote closer packing compared to branched analogs (e.g., tert-butyl), influencing melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.